

Application of Trimethylsulfonium Iodide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfonium iodide*

Cat. No.: B124971

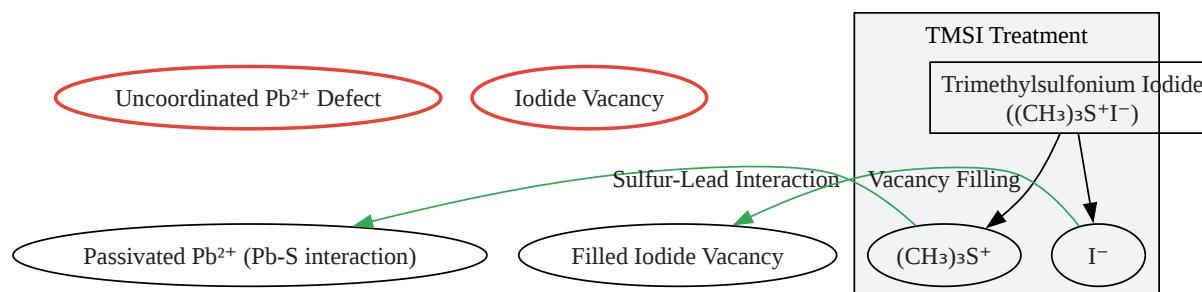
[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **trimethylsulfonium iodide** (TMSI) in the fabrication of perovskite solar cells (PSCs). TMSI has emerged as an effective surface passivating agent to enhance the efficiency and stability of PSCs. Its aprotic nature and ability to interact with perovskite surface defects make it a promising material for advancing perovskite photovoltaic technology.

Introduction

Perovskite solar cells are a promising photovoltaic technology with the potential for high efficiency and low production cost.^{[1][2]} However, their long-term stability remains a significant challenge, primarily due to defects at the surface and grain boundaries of the perovskite film.^[3] ^[4] These defects, such as uncoordinated lead (Pb²⁺) ions and halide vacancies, act as non-radiative recombination centers, reducing the power conversion efficiency (PCE) and accelerating device degradation.^{[5][6]}


Trimethylsulfonium iodide (TMSI), an aprotic sulfonium salt, has been identified as an effective passivating agent to address these issues.^{[7][8]} Unlike traditional ammonium-based passivating agents, the aprotic nature of TMSI helps to impede moisture penetration, a key factor in perovskite degradation.^{[7][8]} TMSI effectively passivates uncoordinated Pb²⁺ defects through a strong interaction between the sulfur atom of TMSI and the lead atom on the perovskite surface.^[7] This passivation reduces non-radiative recombination, improves charge

transfer, and ultimately enhances both the efficiency and stability of the perovskite solar cell.[7][9]

Mechanism of Action

The primary role of TMSI in perovskite solar cells is surface defect passivation. The sulfur atom in the trimethylsulfonium cation acts as a Lewis base, donating electrons to the undercoordinated Lewis acidic Pb^{2+} ions on the perovskite surface. This interaction effectively "heals" the surface defects that would otherwise trap charge carriers.

Additionally, the iodide anion from TMSI can help to fill iodine vacancies at the perovskite surface, further reducing defect density.[5][6] The bulky trimethylsulfonium cation can also form a protective layer on the perovskite surface, shielding it from environmental factors like moisture.[7][8]

[Click to download full resolution via product page](#)

Quantitative Data Presentation

The following tables summarize the performance and stability of perovskite solar cells with and without TMSI treatment, as reported in the literature.

Table 1: Photovoltaic Performance Parameters

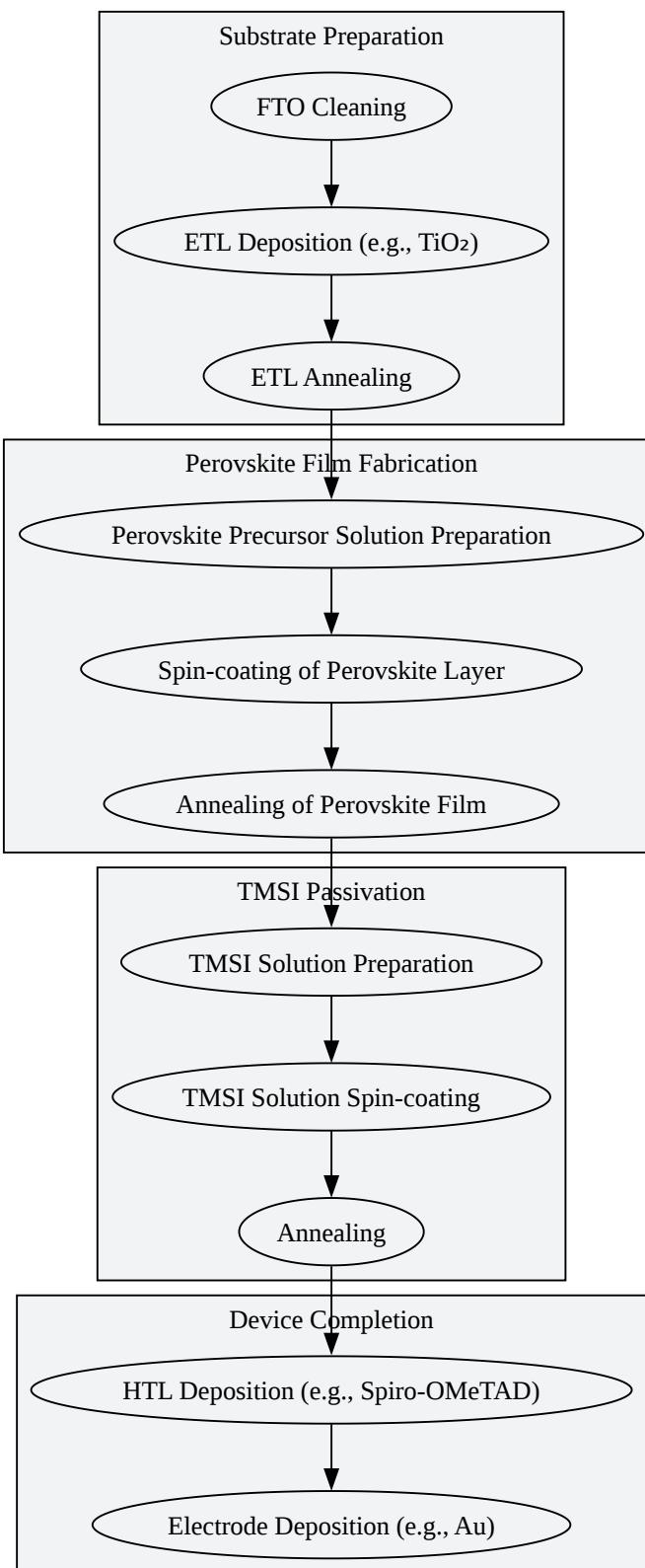
Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Pristine MAPbI ₃	-	-	-	18.91	[9]
MAPbI ₃ with TMSI	1.13	-	-	21.03	[7]
Pristine FAPbI ₃ -based	-	-	-	-	[6]
FAPbI ₃ -based with TMSI	-	-	-	24.03	[6]

Table 2: Device Stability

Device	Storage Conditions	Duration	PCE Retention (%)	Reference
Pristine MAPbI ₃	Ambient, dark	50 days	58.4	[9]
MAPbI ₃ with TMSI	Ambient, dark	50 days	92.7	[7][9]
Pristine MAPbI ₃	High humidity (RH = 65 ± 5%)	500 hours	8.1	[9]
MAPbI ₃ with TMSI	High humidity (RH = 65 ± 5%)	500 hours	76	[9]
MAPbI ₃ with TMSI	Continuous illumination, 85°C	450 hours	53	[8]

Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite solar cells incorporating a TMSI surface treatment step. The following protocol is a generalized procedure


based on common practices in the field and should be adapted and optimized for specific perovskite compositions and device architectures.

Materials and Reagents

- FTO-coated glass substrates
- Zinc powder
- Hydrochloric acid (HCl)
- Deionized water
- Ethanol
- Acetone
- Isopropanol (IPA)
- Titanium diisopropoxide bis(acetylacetone) solution
- Perovskite precursors (e.g., FAI, PbI₂, MA_{Br}, PbBr₂, CsI)
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Chlorobenzene (CB)
- **Trimethylsulfonium iodide (TMSI)**
- Spiro-OMeTAD
- 4-tert-butylpyridine (t-BP)
- Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- Acetonitrile (ACN)

- Gold (Au) or other suitable metal for electrode

Experimental Workflow

[Click to download full resolution via product page](#)

Step-by-Step Procedure

1. Substrate Cleaning and Preparation

- Pattern the FTO-coated glass substrates using zinc powder and HCl.
- Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.

2. Electron Transport Layer (ETL) Deposition

- Prepare a compact TiO_2 precursor solution by mixing titanium diisopropoxide bis(acetylacetone) in ethanol.
- Deposit the TiO_2 layer onto the cleaned FTO substrates by spin-coating.
- Anneal the substrates at a high temperature (e.g., 500°C) to form a crystalline TiO_2 layer.

3. Perovskite Layer Deposition

- Prepare the perovskite precursor solution by dissolving the appropriate molar ratios of perovskite precursors (e.g., FAI, PbI_2 , MABr , PbBr_2 , CsI) in a mixed solvent of DMF and DMSO.
- Transfer the substrates into a nitrogen-filled glovebox.
- Deposit the perovskite solution onto the ETL-coated substrates via a one-step or two-step spin-coating process.
- During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

- Anneal the perovskite films on a hotplate at a temperature typically ranging from 100°C to 150°C.

4. Trimethylsulfonium Iodide (TMSI) Surface Treatment

- Prepare a TMSI solution by dissolving TMSI in a suitable solvent, such as isopropanol or acetonitrile, at a specific concentration (e.g., 1 mg/mL).
- After the perovskite film has cooled down after annealing, deposit the TMSI solution onto the perovskite surface via spin-coating.
- Anneal the TMSI-treated perovskite film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the interaction between TMSI and the perovskite surface and to remove any residual solvent.

5. Hole Transport Layer (HTL) Deposition

- Prepare the HTL solution, for example, by dissolving Spiro-OMeTAD in chlorobenzene and adding additives like t-BP and Li-TFSI solution in acetonitrile.
- Deposit the HTL solution onto the TMSI-treated perovskite layer by spin-coating.

6. Electrode Deposition

- Define the device area using a shadow mask.
- Deposit the metal back electrode (e.g., 80-100 nm of gold) by thermal evaporation under high vacuum.

7. Characterization

- Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM1.5G illumination.
- Characterize the stability of the devices by monitoring their performance over time under controlled environmental conditions (e.g., ambient air, high humidity, continuous illumination).

Conclusion

The application of **trimethylsulfonium iodide** as a surface passivating agent represents a significant advancement in the fabrication of efficient and stable perovskite solar cells. The aprotic nature of TMSI, combined with its ability to effectively passivate surface defects, leads to substantial improvements in device performance and longevity. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate TMSI into their perovskite solar cell fabrication processes, paving the way for further developments in this exciting field of renewable energy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perovskite Solar | Perovskite-Info [perovskite-info.com]
- 2. Perovskite Solar Cells | Department of Energy [energy.gov]
- 3. scispace.com [scispace.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Managing Interface Defects via Mixed-Salt Passivation toward Efficient and Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application of Trimethylsulfonium Iodide in Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124971#application-of-trimethylsulfonium-iodide-in-perovskite-solar-cell-fabrication>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com